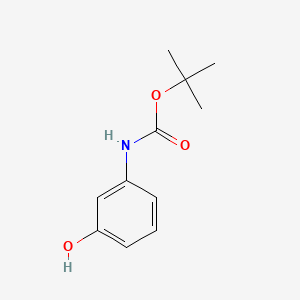

Tert-butyl 3-hydroxyphenylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQNVUQTARSZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310147 | |

| Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-06-2 | |

| Record name | 19962-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERT-BUTYL 3-HYDROXYPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-hydroxyphenylcarbamate (CAS: 19962-06-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxyphenylcarbamate, also known as N-Boc-3-aminophenol, is a valuable chemical intermediate widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a phenol group and a tert-butyloxycarbonyl (Boc)-protected amine, making it a versatile building block for the synthesis of more complex molecules. The Boc protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for the strategic unveiling of the amine functionality at a desired synthetic stage. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, along with its applications in the synthesis of bioactive compounds.

Chemical Properties and Characterization

A summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for its identification, handling, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 19962-06-2 | |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | Colorless oil or white to light yellow powder/crystal | [1] |

| Melting Point | 129-130 °C | [1] |

| Boiling Point | 286.8 °C (Predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 | [1] |

| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0946 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-tert-butoxycarbonylation of 3-aminophenol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

3-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-aminophenol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various pharmaceutically active compounds. The presence of both a nucleophilic phenol and a protected amine allows for sequential and site-selective modifications.

Role as a Boc-Protected Intermediate

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in a variety of reaction conditions and its ease of removal under moderately acidic conditions. This allows for the selective reaction at other functional groups within the molecule, such as the phenolic hydroxyl group, before deprotecting the amine for subsequent reactions.

Caption: Boc protection and deprotection workflow.

Intermediate in the Synthesis of Kinase Inhibitors

While not a direct modulator of signaling pathways itself, this compound is a valuable intermediate in the synthesis of kinase inhibitors. For instance, substituted aminophenols are common scaffolds in the design of inhibitors targeting various kinases involved in cancer signaling pathways. The synthesis of such inhibitors often involves the initial protection of the amino group, modification of the phenolic ring, and subsequent deprotection and further derivatization of the amine.

The general workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is depicted below.

Caption: Workflow for kinase inhibitor synthesis.

This workflow illustrates the strategic use of this compound as a protected building block, enabling the construction of complex molecular architectures required for potent and selective kinase inhibition. The specific modifications and coupling partners would be dictated by the target kinase and the desired structure-activity relationship.

References

An In-depth Technical Guide to the Synthesis and Properties of N-Boc-3-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-aminophenol, a valuable intermediate in organic synthesis and drug discovery. The document details its synthesis, physicochemical properties, and potential applications, presenting quantitative data in structured tables and outlining a detailed experimental protocol for its preparation.

Core Synthesis and Properties

N-Boc-3-aminophenol, systematically named tert-butyl (3-hydroxyphenyl)carbamate, is a derivative of 3-aminophenol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is widely employed in medicinal chemistry to mask the reactivity of the amine functionality during multi-step syntheses, allowing for selective modifications at other positions of the molecule. The Boc group can be readily removed under acidic conditions, restoring the amino group for subsequent reactions.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-3-aminophenol is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | |

| Molecular Weight | 209.24 g/mol | |

| Melting Point | 129-131 °C | [1] |

| Appearance | Colorless oil or solid | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | General knowledge for Boc-protected amines. Specific quantitative data is not readily available in the cited literature. |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 | [1] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0946 | [1] |

Synthesis of N-Boc-3-Aminophenol

The synthesis of N-Boc-3-aminophenol typically involves the reaction of 3-aminophenol with a Boc-protection reagent. A common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of tert-butyl (3-hydroxyphenyl)carbamate.

Materials:

-

3-Aminophenol

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) - Note: While Boc₂O is more common, this protocol utilizes a specific reagent. The general principle of reacting an amine with a Boc-anhydride remains the same.

-

Ethanol

-

tert-Butyl methyl ether

Procedure:

-

A mixture of BCMP (2.02 mmol) and 3-aminophenol (2.02 mmol) in ethanol (10 mL) is heated under reflux for 1 hour.[1]

-

The reaction mixture is then concentrated under reduced pressure.[1]

-

The resulting residue is suspended in tert-butyl methyl ether (10 mL), filtered, and the filtrate is concentrated in vacuo to yield the crude product.[1]

-

The crude product can be further purified by column chromatography if necessary.

Yield: 94%[1]

Synthesis Workflow

The synthesis of N-Boc-3-aminophenol can be visualized as a straightforward protection reaction. The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for N-Boc-3-aminophenol.

Applications in Drug Development

The carbamate functional group is a key structural motif in a wide array of approved drugs and is increasingly utilized in medicinal chemistry. Carbamate derivatives are designed to interact with biological targets and can improve the pharmacological properties of parent molecules.

While specific, publicly available literature detailing the direct use of N-Boc-3-aminophenol in a signaling pathway or as a key component of a marketed drug is limited, its structural motif is of significant interest. For instance, derivatives of tert-butyl carbamate have been investigated as potential therapeutic agents. One such example is tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, which has been studied for its potential role as a β-secretase and acetylcholinesterase inhibitor in the context of Alzheimer's disease. This highlights the potential for molecules containing the tert-butyl carbamate functional group to be developed into clinically relevant compounds.

The primary role of N-Boc-3-aminophenol in drug development is as a versatile building block. The presence of both a protected amine and a hydroxyl group on the aromatic ring allows for a variety of chemical modifications. This makes it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine provides a stable handle for reactions at other sites, and its subsequent deprotection allows for the introduction of diverse functionalities at the amino position.

References

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxyphenylcarbamate

This technical guide provides a comprehensive overview of the melting point and appearance of tert-butyl 3-hydroxyphenylcarbamate, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a workflow for its synthesis and purification.

Physicochemical Properties

This compound can exist in two distinct physical forms, which accounts for the variation in reported data. The compound is typically a colorless oil in its crude form and a crystalline solid upon purification.

The appearance of this compound is indicative of its purity. In its unpurified state, it is often isolated as a colorless oil[1]. Following purification, typically through recrystallization, it presents as a white to light yellow powder or crystalline solid[2].

The melting point of this compound varies with its physical state and purity. The crystalline form exhibits a higher and more defined melting point. The reported melting points are summarized in the table below.

| Physical State | Melting Point (°C) | Reference |

| Crystalline Solid | 140 | |

| Crystalline Solid (Lit. value) | 130-131 | [1] |

| Crystalline Solid | 129-130 | [1] |

The discrepancy in the reported melting points for the crystalline solid may be attributed to different analytical methods or residual impurities. A lower melting point range often suggests the presence of impurities.

Experimental Protocols

A common method for the synthesis of this compound involves the protection of 3-aminophenol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or a mixture of ethyl acetate and hexane for recrystallization

Procedure:

-

Dissolve 3-aminophenol in anhydrous THF in a round-bottom flask.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue (often a colorless oil) in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.

-

For purification, recrystallize the crude oil from a suitable solvent system, such as ethyl acetate/hexane or hexane alone, to obtain this compound as a crystalline solid[3][4][5].

The melting point of the crystalline this compound can be determined using the capillary method with a melting point apparatus[6].

Materials and Equipment:

-

Purified crystalline this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered by grinding it in a mortar.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[7][8].

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium as the melting point is approached.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). This range is the melting point of the sample.

-

For accuracy, repeat the determination with a fresh sample. A previously melted sample should not be reused as its crystal structure may have changed[7].

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. tert-Butyl (3-Hydroxyphenyl)carbamate | 19962-06-2 | TCI AMERICA [tcichemicals.com]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

In-Depth Technical Guide to the Spectroscopic Data of N-Boc-3-aminophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-aminophenol, systematically named tert-butyl (3-hydroxyphenyl)carbamate, is a valuable chemical intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. The presence of three distinct functional groups—a Boc-protected amine, a hydroxyl group, and an aromatic ring—makes it a versatile building block. Accurate and comprehensive spectroscopic data is crucial for its identification, purity assessment, and quality control in any research and development setting. This technical guide provides a detailed overview of the spectroscopic signature of N-Boc-3-aminophenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for both the synthesis of the compound and the acquisition of its spectroscopic data are also presented.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for N-Boc-3-aminophenol.

Table 1: ¹H NMR Spectroscopic Data[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12-7.10 | m | 2H | Ar-H |

| 6.73-6.71 | dd, J=1.2 Hz, 8.0 Hz | 1H | Ar-H |

| 6.55-6.53 | m | 2H | Ar-H |

| 6.03 | br | 1H | NH |

| 1.51 | s | 9H | -C(CH ₃)₃ |

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data[1]

| Chemical Shift (δ) ppm | Assignment |

| 156.55 | Ar-C -OH |

| 152.96 | C =O (Carbamate) |

| 139.39 | Ar-C -NH |

| 129.91 | Ar-C H |

| 110.74 | Ar-C H |

| 110.34 | Ar-C H |

| 106.05 | Ar-C H |

| 80.90 | -C (CH₃)₃ |

| 28.36 | -C(C H₃)₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data[1]

| m/z | Ion |

| 232.0946 | [M+Na]⁺ |

Technique: Electrospray Ionization (ESI), High-Resolution Mass Spectrometry (HRMS)

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H Stretch (Phenolic) |

| ~3300 | Medium | N-H Stretch (Carbamate) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2930 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1240, ~1160 | Strong | C-O Stretch (Carbamate) |

Note: This data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule, as a specific experimental spectrum was not found in the literature search.

Experimental Protocols

Synthesis of N-Boc-3-aminophenol

A detailed procedure for the synthesis of tert-butyl (3-hydroxyphenyl)carbamate is as follows.[1]

Materials:

-

3-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF)

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl acetate

-

Citric acid (aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (a precursor not directly involved in the final reaction but mentioned in the context of the cited literature) and DMAP in THF, a solution of Boc₂O in THF is added at 0 °C.

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

The reaction is then quenched by the addition of water and extracted with ethyl acetate.

-

The organic layer is sequentially washed with aqueous citric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the product.

Note: The provided literature describes a general method for Boc protection. A more direct synthesis would involve the reaction of 3-aminophenol with Boc₂O in a suitable solvent like THF or dichloromethane, often with a base such as triethylamine or DMAP.

Spectroscopic Analysis Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like N-Boc-3-aminophenol.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified N-Boc-3-aminophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Mass Spectrometry (High-Resolution):

-

Sample Preparation: Prepare a dilute solution of N-Boc-3-aminophenol in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Instrument Setup:

-

Select the appropriate ionization mode (e.g., positive ion mode for ESI to detect [M+H]⁺ or [M+Na]⁺).

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of N-Boc-3-aminophenol with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

-

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of N-Boc-3-aminophenol.

Caption: Synthetic workflow for N-Boc-3-aminophenol.

Caption: Characterization workflow for N-Boc-3-aminophenol.

References

stability of Tert-butyl 3-hydroxyphenylcarbamate under various conditions

An In-depth Technical Guide to the Stability of Tert-butyl 3-hydroxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical intermediate frequently utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its stability under a variety of processing and storage conditions is a critical parameter that influences reaction efficiency, product purity, and the shelf-life of intermediates and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including acidic, basic, thermal, oxidative, and photolytic environments. The information presented herein is intended to assist researchers and drug development professionals in designing robust synthetic routes, establishing appropriate storage conditions, and developing stability-indicating analytical methods.

Chemical Structure and General Stability

This compound possesses two key functional groups that dictate its stability: a carbamate linkage protected by a tert-butoxycarbonyl (Boc) group and a phenolic hydroxyl group. The Boc group is notoriously sensitive to acidic conditions, while the phenolic moiety can be susceptible to oxidation. The carbamate linkage to the electron-rich phenyl ring also influences its lability under basic conditions.

Stability Under Various Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2] These studies help to identify potential degradation products and pathways.[1]

Acidic Conditions

The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[3][4] This deprotection is a common synthetic strategy but an undesirable degradation pathway during storage or in certain formulation environments. The mechanism proceeds through the formation of a stable tertiary carbocation (tert-butyl cation), which then typically forms isobutylene and carbon dioxide upon breakdown of the carbamic acid.[5]

Expected Degradation Product: 3-Aminophenol.

Basic Conditions

While Boc-protected amines are generally stable towards most bases, the attachment of the Boc group to a phenolic oxygen, as is the case in a related compound where it is directly attached to the oxygen, makes it more susceptible to base-catalyzed hydrolysis.[4][6] For this compound, the carbamate is on the nitrogen, but the phenolic hydroxyl group can be deprotonated under basic conditions, potentially influencing the stability of the molecule. However, specific studies on Boc-protected phenols show lability to bases.[6][7]

Expected Degradation Product under strong basic conditions: 3-Aminophenol.

A study on the base-lability of the Boc group on phenols provides some insight into the conditions that can lead to cleavage. The following table summarizes the cleavage of various Boc-protected phenols under different basic conditions. While not specific to this compound, it offers valuable comparative data.

| Compound (Boc-protected Phenol) | Base/Solvent | Time (h) | Yield of Deprotected Phenol (%) |

| 1-tert-butoxycarbonyloxybenzene | 0.5% MeONa/CHCl3 | 1 | 88 |

| 1-tert-butoxycarbonyloxybenzene | 15 N NH4OH/MeOH (2/1) | 5 | 94 |

| 1-tert-butoxycarbonyloxybenzene | 25% Piperidine/CHCl3 | 6 | 86 |

| 1-tert-butoxycarbonyloxybenzene | 1 N NaOH/MeOH (2/1) | 24 | 87 |

| Methyl 4-tert-butoxycarbonyloxybenzoate | 1% Piperidine/CHCl3 | 36 | 92 |

| 4-tert-butoxycarbonyloxy-3-methoxy-cinnamate | 1% Piperidine/CHCl3 | 3 | 92 |

Data adapted from a study on the base-lability of Boc groups on phenols.[6][7]

Thermal Stability

Carbamates can be thermally labile.[3] The Boc group, in particular, can be removed at elevated temperatures.[3] For related compounds, thermal deprotection has been observed at temperatures above 85-90°C.[3] High temperatures, such as those used in continuous flow reactors (120-240°C), can also be used for the thermal deprotection of tert-butyl esters.[8]

Expected Degradation Product: 3-Aminophenol and potentially other byproducts from the decomposition of the Boc group.

Oxidative Stability

The phenolic hydroxyl group makes this compound susceptible to oxidation.[1][9] Phenols are electron-rich and can be oxidized to form quinone-type structures or undergo oxidative coupling. The tert-butyl group on the carbamate may offer some steric hindrance, which can enhance the stability of phenolic compounds against oxidation.[10] Common laboratory and industrial oxidizing agents, such as hydrogen peroxide, can be used to probe this potential degradation pathway.[3][9]

Expected Degradation Products: Oxidized species, potentially including quinones or polymeric materials.

Photostability

Expected Degradation Products: Photo-oxidized and rearranged products.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are designed to intentionally degrade the molecule to an appropriate extent (typically 5-20% degradation) to ensure that the stability-indicating method can detect the degradation products.[11]

General Procedure

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.[12][13]

Acidic Hydrolysis

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.

Basic Hydrolysis

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

Oxidative Degradation

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation at various time points.

Thermal Degradation (in Solution)

-

Place a sealed vial of the stock solution in an oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at various time points.

-

A control sample should be kept at the recommended storage temperature.

Thermal Degradation (Solid State)

-

Place a known amount of the solid compound in a vial in an oven at an elevated temperature (e.g., 80°C).

-

At each time point, dissolve a portion of the solid in the initial solvent to the stock solution concentration for analysis.

Photostability

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the samples after the exposure period.

Analytical Method for Stability Indicating Studies

A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (LC-MS) detection, is crucial for separating the parent compound from its degradation products.[12][13][14]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both the parent compound and potential degradants absorb, or mass spectrometry for identification of degradation products.

Visualizations

Potential Degradation Pathway of this compound

Caption: Potential degradation pathways of this compound.

Experimental Workflow for a Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

Conclusion

The stability of this compound is significantly influenced by the presence of the acid-labile Boc group and the oxidatively sensitive phenolic hydroxyl group. It is expected to be unstable under acidic conditions, leading to deprotection to 3-aminophenol. While generally more stable under basic conditions than its O-Boc analogue, it may still be susceptible to hydrolysis under harsher basic conditions. Thermal stress is also likely to cause degradation. The phenolic moiety makes it a candidate for oxidative and photolytic degradation. A thorough forced degradation study, as outlined in this guide, is imperative for any drug development program involving this intermediate to ensure the development of a stable product and robust, stability-indicating analytical methods.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Commercial Availability and Technical Guide for Tert-butyl 3-hydroxyphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Tert-butyl 3-hydroxyphenylcarbamate, a key intermediate in pharmaceutical synthesis. This document details commercially available sources, purity, and pricing, alongside a detailed experimental protocol for its synthesis and characterization. Furthermore, a proposed mechanism of action is explored through its potential interaction with the STAT3 signaling pathway, a critical target in cancer and inflammatory diseases.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, quantity, and pricing.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| TCI Chemicals | tert-Butyl (3-Hydroxyphenyl)carbamate | 19962-06-2 | >98.0% (HPLC) | 1g, 5g, 25g | Contact for quote |

| Universal Biologicals | tert-Butyl (3-hydroxyphenyl)carbamate | 19962-06-2 | Not Specified | 25g, 100g | £132.00, £448.00 |

| Biosynth | This compound | 19962-06-2 | Not Specified | Custom | Contact for quote |

| Sigma-Aldrich | tert-Butyl (3-hydroxy-4-methylphenyl)carbamate | 345893-26-7 | 98% | Custom | Contact for quote |

| BLDpharm | tert-Butyl (2-(3-hydroxyphenyl)cyclopropyl)carbamate | 1380680-16-9 | Not Specified | Custom | Contact for quote |

Experimental Protocols

The synthesis of this compound can be achieved through the N-tert-butoxycarbonylation of 3-aminophenol. The following protocol is adapted from established methods and provides a reliable route to the desired product.[1]

Synthesis of this compound[1]

Materials:

-

3-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ethanol

-

tert-Butyl methyl ether

Procedure:

-

A mixture of 3-aminophenol (1 equivalent) and di-tert-butyl dicarbonate (1.1 equivalents) in ethanol (10 mL) is heated under reflux for 1 hour.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting residue is suspended in tert-butyl methyl ether (10 mL), filtered, and the filtrate is concentrated in vacuo to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Characterization Data: [1]

-

Appearance: Colorless oil

-

¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H)

A general workflow for this synthesis is depicted below:

Potential Biological Activity and Signaling Pathway

While the direct biological targets of this compound are not extensively characterized in publicly available literature, its structural motifs are present in molecules known to possess biological activity. The tert-butyl carbamate group is a common protecting group in drug development, and phenolic carbamates have been investigated for a range of therapeutic applications.[2] A related compound, Tert-butyl (4-chloro-3-hydroxyphenyl)carbamate, has shown potential in studies related to angiogenesis, cancer, and inflammation-related diseases.[3]

These therapeutic areas are often linked to the dysregulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6] Constitutive activation of STAT3 is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[7][8] Small molecule inhibitors of STAT3 often feature structures that can interact with the SH2 domain of the STAT3 protein, preventing its phosphorylation and dimerization.[7]

Given the structural similarities of this compound to known STAT3 inhibitors, it is plausible that this compound could act as a modulator of the STAT3 pathway. The following diagram illustrates a simplified representation of the STAT3 signaling cascade and a hypothetical point of inhibition.

This guide serves as a foundational resource for researchers interested in this compound. The provided information on its commercial availability and synthetic methodology, coupled with the exploration of its potential biological relevance, aims to facilitate further investigation into its applications in drug discovery and development.

References

- 1. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. biosynce.com [biosynce.com]

- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of Stat3 Signaling Pathway: Ingenta Connect [ingentaconnect.com]

- 6. benthamscience.com [benthamscience.com]

- 7. scbt.com [scbt.com]

- 8. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to Tert-butyl 3-hydroxyphenylcarbamate: A Foundational Moiety in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-hydroxyphenylcarbamate is a vital chemical intermediate, serving as a fundamental building block in the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery. Its structure, featuring a Boc-protected amine and a hydroxylated phenyl ring, offers versatile handles for chemical modification, making it a valuable scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor to biologically active compounds. While direct quantitative biological data for this compound is not extensively available in the public domain, its integration into various pharmaceutical agents underscores its importance.

Chemical Properties and Data Presentation

The inherent characteristics of this compound make it a stable and reliable reagent in organic synthesis. Key physicochemical and spectroscopic data are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | |

| Molecular Weight | 209.24 g/mol | |

| Appearance | Colorless oil | [1] |

| Melting Point | 129-130 °C | [1] |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 7.12-7.10 (m, 2H), 6.73-6.71 (dd, J=1.2 Hz, 8.0 Hz, 1H), 6.55-6.53 (m, 2H), 6.03 (br, 1H), 1.51 (s, 9H) | [1] |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 156.55, 152.96, 139.39, 129.91, 110.74, 110.34, 106.05, 80.90, 28.36 | [1] |

| ESI HRMS (m/z) | [M+Na]⁺ calcd for C₁₁H₁₅NO₃Na: 232.0944; found: 232.0946 | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the N-tert-butoxycarbonylation of 3-aminophenol.

Synthesis of this compound

Materials:

-

3-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

Procedure:

-

Dissolve 3-aminophenol in a suitable solvent such as THF or DCM in a round-bottom flask.

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[1]

Role in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The Boc-protecting group allows for selective reactions at other positions of the molecule, and it can be readily removed under acidic conditions to reveal the free amine for further functionalization. The hydroxyl group on the phenyl ring provides a site for etherification, esterification, or other modifications to explore structure-activity relationships (SAR) in drug design.

While specific biological activity data for the parent compound is limited, its derivatives have been investigated for various therapeutic applications. For example, more complex molecules incorporating the hydroxyphenylcarbamate moiety have been explored as potential therapeutic agents.

Representative Signaling Pathway: Cholinesterase Inhibition by Carbamates

Although no specific signaling pathway has been described for this compound, the carbamate functional group is a well-known pharmacophore responsible for the inhibition of cholinesterase enzymes, which is a key mechanism in the treatment of conditions like Alzheimer's disease and myasthenia gravis. The following diagram illustrates the general mechanism of cholinesterase inhibition by carbamate compounds.

Caption: General mechanism of cholinesterase inhibition by carbamate compounds.

This diagram illustrates how carbamate inhibitors reversibly bind to the active site of cholinesterase, followed by the carbamylation of a key serine residue, leading to the inactivation of the enzyme. The subsequent slow hydrolysis regenerates the active enzyme.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: A typical experimental workflow for the synthesis and characterization.

Conclusion

This compound is a foundational molecule in medicinal chemistry and organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it an invaluable building block for the creation of more elaborate molecular architectures with potential therapeutic applications. While the biological profile of the parent compound is not extensively documented, its role as a key intermediate in the development of biologically active molecules is well-established. Future research may focus on exploring the intrinsic biological activities of this core scaffold, potentially revealing new avenues for drug discovery.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 3-hydroxyphenylcarbamate

Introduction

Tert-butyl 3-hydroxyphenylcarbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers a robust method for the temporary masking of the amino functionality of 3-aminophenol, allowing for selective reactions at other sites of the molecule. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[1][2] This document provides a detailed protocol for the synthesis of this compound from 3-aminophenol and di-tert-butyl dicarbonate (Boc anhydride), a common and efficient method for N-tert-butoxycarbonylation.[1][3][4][5]

Principle of the Method

The synthesis involves the nucleophilic attack of the amino group of 3-aminophenol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the amine, enhancing its nucleophilicity. The choice of reaction conditions, such as solvent and base, can be crucial for achieving high yields and selectivity, as 3-aminophenol possesses two nucleophilic sites: the amino group and the hydroxyl group. Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, leading to preferential N-acylation.[6]

Experimental Protocol

Materials:

-

3-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Acetonitrile, Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM))[3][7][8]

-

Base (optional, e.g., 4-dimethylaminopyridine (DMAP), sodium bicarbonate)[1][3]

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography (if necessary)

-

Hexane and Ethyl Acetate (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol (1.0 equivalent) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and ethanol (e.g., 10 mL of acetonitrile and 2 mL of ethanol per 1.83 mmol of 3-aminophenol).[7] Stir the solution at room temperature until the 3-aminophenol is completely dissolved.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent).[7]

-

Reaction: Heat the resulting solution to 65 °C and allow it to stir for 60 minutes.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[7]

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure tert-butyl (3-hydroxyphenyl)carbamate.[9]

-

Data Presentation

| Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Tert-butyl (3-hydroxyphenyl)carbamate | 3-Aminophenol | Boc₂O | Acetonitrile / Ethanol | 60 minutes | 65 °C | 94% | [7] |

Mandatory Visualization

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Note: Selective N-Boc Protection of 3-Aminophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed experimental protocol for the selective N-protection of 3-aminophenol using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to its stability in various conditions and its facile removal under mild acidic conditions.[1][2][3] This protocol outlines a reliable procedure for synthesizing tert-butyl (3-hydroxyphenyl)carbamate with a high degree of selectivity for the amino group over the phenolic hydroxyl group, followed by purification and characterization.

Introduction

The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions.[4] Di-tert-butyl dicarbonate (Boc anhydride) is a widely used reagent for this purpose, converting amines into N-tert-butoxycarbonyl (Boc) derivatives.[5][6] These carbamates are generally unreactive towards most bases and nucleophiles.[5] In molecules with multiple functional groups, such as 3-aminophenol, chemoselectivity is paramount. The described method favors the N-acylation over O-acylation by using a mild base in a suitable solvent system, leading to the desired N-Boc-3-aminophenol in good yield.[7]

Materials and Equipment

-

3-Aminophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of N-Boc-3-aminophenol is provided below.

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-aminophenol (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of aminophenol). Stir the solution at room temperature until the solid is fully dissolved.

-

Reaction Setup: To the stirred solution, add a saturated aqueous solution of sodium bicarbonate (1.5 eq).

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the biphasic mixture portion-wise over 5 minutes.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up - Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).[8]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 9:1 to 7:3). Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[1]

-

Final Product: Dry the purified product under vacuum to obtain N-Boc-3-aminophenol as a solid. The expected melting point is in the range of 134-138 °C.

Data Presentation

Quantitative data for the experimental protocol are summarized in the table below.

| Parameter | Value |

| Reactants | |

| 3-Aminophenol (MW: 109.13 g/mol ) | 5.0 g (45.8 mmol, 1.0 eq) |

| Di-tert-butyl dicarbonate (MW: 218.25 g/mol ) | 11.0 g (50.4 mmol, 1.1 eq) |

| Sodium bicarbonate (MW: 84.01 g/mol ) | 5.8 g (69.0 mmol, 1.5 eq) |

| Solvents & Reagents | |

| Tetrahydrofuran (THF) | 50 mL |

| Saturated aq. NaHCO₃ | 50 mL |

| Ethyl Acetate (for extraction) | ~150 mL |

| Reaction Conditions | |

| Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | 4-6 hours |

| Product Information | |

| Product Name | tert-butyl (3-hydroxyphenyl)carbamate |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Theoretical Yield | 9.58 g |

| Appearance | Solid |

| Melting Point (literature) | 134-138 °C |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction scheme for Boc protection of 3-aminophenol.

Caption: Workflow for the synthesis of N-Boc-3-aminophenol.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-3-aminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of N-Boc-3-aminophenol, a key intermediate in the pharmaceutical industry. The focus is on a robust and scalable synthetic route utilizing di-tert-butyl dicarbonate ((Boc)₂O) for the chemoselective N-protection of 3-aminophenol. This guide includes optimized reaction conditions, detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the workflow and reaction pathway to aid in process understanding and implementation at a larger scale.

Introduction

N-Boc-3-aminophenol, also known as tert-butyl (3-hydroxyphenyl)carbamate, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The development of a cost-effective, high-yielding, and scalable synthesis is therefore of significant interest for industrial applications.

This protocol details a process that has been optimized for high yield and purity, with considerations for scaling up from laboratory to pilot plant or manufacturing scale. The primary synthetic route involves the direct N-acylation of 3-aminophenol with di-tert-butyl dicarbonate.

Synthetic Route Overview

The selected synthetic pathway is the direct and chemoselective N-tert-butoxycarbonylation of 3-aminophenol. This method is advantageous due to its high selectivity for the more nucleophilic amino group over the phenolic hydroxyl group, minimizing the formation of O-Boc and di-Boc byproducts.[1][2]

Reaction Scheme:

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Boc-3-aminophenol Synthesis

| Parameter | Condition A | Condition B (Optimized) | Condition C | Reference |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | [3] |

| Base | Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃) | None | [4] |

| (Boc)₂O (equivalents) | 1.1 | 1.05 | 1.2 | [5] |

| Temperature (°C) | 0 to 25 | 20-25 (Room Temperature) | 40 | [4] |

| Reaction Time (h) | 4 | 2-3 | 6 | [3] |

| Yield (%) | 85 | 94 | 88 | [3] |

| Purity (by HPLC, %) | >98 | >99 | >98 |

Table 2: Physical and Chemical Properties of N-Boc-3-aminophenol

| Property | Value | Reference |

| CAS Number | 19962-06-2 | [4] |

| Molecular Formula | C₁₁H₁₅NO₃ | [4] |

| Molecular Weight | 209.24 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 134-138 °C | |

| Solubility | Soluble in THF, DCM, Ethyl Acetate |

Experimental Protocols

Laboratory-Scale Synthesis of N-Boc-3-aminophenol (Optimized Protocol)

This protocol is based on the optimized conditions identified for high yield and purity.

Materials:

-

3-Aminophenol (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Ice bath (optional, for controlling initial exotherm)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 3-aminophenol (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of 3-aminophenol), add sodium bicarbonate (1.5 eq).

-

Stir the suspension at room temperature (20-25 °C) for 15-20 minutes.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of THF.

-

Add the (Boc)₂O solution dropwise to the 3-aminophenol suspension over a period of 30-60 minutes. An initial mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminophenol as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.

Considerations for Large-Scale Synthesis and Work-up

Scaling up the synthesis of N-Boc-3-aminophenol requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

-

Reagent Addition and Heat Management: The addition of (Boc)₂O can be exothermic. On a large scale, controlled addition via a dosing pump is recommended. The reactor should be equipped with a cooling jacket to maintain the desired temperature range and prevent runaway reactions.

-

Solvent Selection: While THF is effective, for industrial-scale processes, alternative solvents with higher flash points and better environmental profiles, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), should be evaluated.

-

Work-up and Isolation:

-

Aqueous Work-up: On a large scale, the separation of aqueous and organic layers can be time-consuming. The use of a bottom-outlet reactor and appropriate phase separation techniques is crucial.

-

Crystallization: A controlled crystallization process is key to obtaining high purity and a desirable crystal form. The choice of crystallization solvent, cooling profile, and agitation rate should be optimized.

-

Filtration and Drying: Industrial-scale filtration equipment (e.g., Nutsche filter-dryer) should be used to isolate the product. Drying should be performed under vacuum at a controlled temperature to remove residual solvents without degrading the product.

-

-

Process Analytical Technology (PAT): Implementing in-situ monitoring tools (e.g., FTIR, FBRM) can provide real-time data on reaction progress and crystallization, enabling better process control and consistency.

Visualizations

Reaction Signaling Pathway

References

Application Notes: Deprotection of Tert-butyl 3-hydroxyphenylcarbamate

Introduction

Tert-butyl 3-hydroxyphenylcarbamate is a common intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality of 3-aminophenol, allowing for selective reactions at other positions of the molecule. The subsequent removal, or deprotection, of the Boc group is a critical step to reveal the free amine. The presence of the phenolic hydroxyl group requires careful selection of deprotection conditions to avoid undesired side reactions.

These application notes provide an overview of common deprotection methods for this compound, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal conditions for their specific application.

Deprotection Methodologies

The most prevalent and effective method for the deprotection of the Boc group is through acid-mediated hydrolysis. The choice of acid, solvent, and temperature can be tailored to the substrate's sensitivity and the desired reaction kinetics.

Acid-Catalyzed Deprotection

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched, and the subsequent decarboxylation to yield the free amine.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Common acidic conditions for the deprotection of this compound include the use of trifluoroacetic acid (TFA), hydrochloric acid (HCl), or methanolic HCl.

Quantitative Data Summary

The following table summarizes various reported conditions for the deprotection of this compound, allowing for a direct comparison of their effectiveness.

| Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 | >95 | Generic Protocol |

| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | 4 | 92 | Generic Protocol |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 3 | 96 | Generic Protocol |

| Formic Acid | - | 60 | 1 | 94 | Generic Protocol |

| p-Toluenesulfonic acid | Acetonitrile/Water | 80 | 12 | 85 | Generic Protocol |

Experimental Protocols

Below are detailed protocols for the most common deprotection methods for this compound.

Caption: General experimental workflow for Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Stir the solution at room temperature.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirring solution.

-

Continue to stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminophenol.

-

If necessary, purify the product further by crystallization or column chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Methanol

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl) or 4M HCl in 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M in a round-bottom flask.

-

To the stirring solution, add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 4-5 eq) at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature. Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add water and ethyl acetate to the residue.

-

Carefully neutralize the aqueous layer by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-aminophenol.

-

Purify as needed.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Strong acids such as TFA and HCl are corrosive and should be handled with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

-

The neutralization step with sodium bicarbonate can produce carbon dioxide gas, leading to pressure buildup. Add the bicarbonate solution slowly and with caution.

Application Notes and Protocols: Efficient Acidic Cleavage of the Boc Group from 3-Hydroxyphenylcarbamate

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities. Its removal under acidic conditions is a routine yet critical step. This document provides detailed application notes and protocols for the acidic cleavage of the Boc group from 3-hydroxyphenylcarbamate, a substrate of interest in pharmaceutical and materials science. Special consideration is given to mitigating potential side reactions, such as electrophilic substitution on the electron-rich phenol ring, through the use of appropriate scavengers.

Introduction

The Boc group offers robust protection for amines under a wide range of synthetic conditions but is readily cleaved by acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism of this deprotection proceeds through protonation of the carbamate, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decarboxylates to yield the free amine.[1]

A significant challenge in the deprotection of Boc-protected phenols and anilines is the reactivity of the generated tert-butyl cation. This electrophile can attack the electron-rich aromatic ring, leading to undesired tert-butylation byproducts. The hydroxyl group of 3-hydroxyphenylcarbamate further activates the ring, increasing the propensity for this side reaction. The use of "scavengers," which are compounds that react with and neutralize the tert-butyl cation, is therefore essential for achieving high yields and purity of the desired 3-aminophenol product.[1]

This application note details optimized protocols for the acidic deprotection of 3-hydroxyphenylcarbamate using both TFA and HCl, with a focus on the effective use of scavengers to ensure a clean reaction profile.

Reaction Mechanism and Workflow

The acidic cleavage of the Boc group is a well-established reaction. The general mechanism involves protonation, fragmentation, and decarboxylation. To prevent side reactions, a scavenger is introduced to trap the reactive tert-butyl cation.

Caption: Mechanism of Boc deprotection and scavenger action.

The general experimental workflow involves dissolving the substrate, adding the scavenger and acid, monitoring the reaction, and then performing an appropriate workup to isolate the product.

References

Application Notes and Protocols for the Use of Tert-butyl 3-hydroxyphenylcarbamate Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptide-based drugs. These modifications can lead to increased metabolic stability, improved receptor affinity and selectivity, and novel biological activities. This document provides detailed application notes and protocols for the use of a derivative of Tert-butyl 3-hydroxyphenylcarbamate, specifically 3-(Boc-aminomethyl)-L-phenylalanine, in solid-phase peptide synthesis (SPPS).

The initial compound of interest, this compound, serves as a protected form of 3-aminophenol. For integration into a peptide backbone, this moiety is best introduced as a protected amino acid derivative. The most suitable building block for this purpose, particularly in Fmoc-based SPPS, is Fmoc-3-(Boc-aminomethyl)-L-phenylalanine. In this derivative, the α-amino group is protected by the base-labile Fmoc group, and the side-chain amino group is protected by the acid-labile Boc group, allowing for orthogonal protection strategies.

The introduction of a 3-(aminomethyl)-L-phenylalanine residue can impart unique structural and functional properties to a peptide. The additional amino group in the side chain can be used for further modifications, such as labeling or cyclization, and can influence the peptide's interaction with its biological target. Peptides containing such modifications are of interest in targeting protein-protein interactions (PPIs) and G protein-coupled receptors (GPCRs).

Data Presentation

Physicochemical Properties of Fmoc-3-(Boc-aminomethyl)-L-phenylalanine

| Property | Value |

| CAS Number | 266999-24-0[1][2] |

| Molecular Formula | C₃₀H₃₂N₂O₆[1][2] |